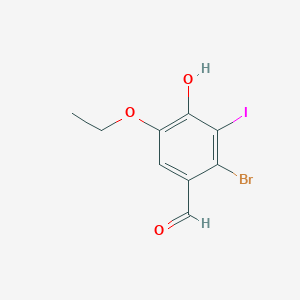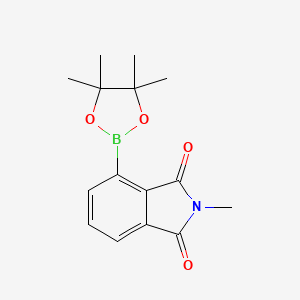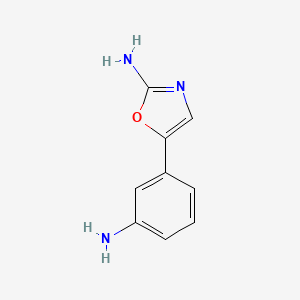
5-(3-Aminophenyl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminophenyl)oxazol-2-amine is a heterocyclic compound that contains both an oxazole ring and an aminophenyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)oxazol-2-amine typically involves the reaction of 3-nitroaniline with glyoxal in the presence of a base, followed by reduction of the nitro group to an amine. This process can be carried out under mild conditions, making it suitable for laboratory-scale synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminophenyl)oxazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and aminophenyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-(3-Aminophenyl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)oxazol-2-amine involves its interaction with various molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(3-Aminophenyl)oxazole
- 5-(4-Aminophenyl)oxazol-2-amine
- 2-(4-Aminophenyl)oxazole
Uniqueness
5-(3-Aminophenyl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-(3-aminophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H9N3O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,10H2,(H2,11,12) |
InChI Key |
YFIYKKRGWYMNQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


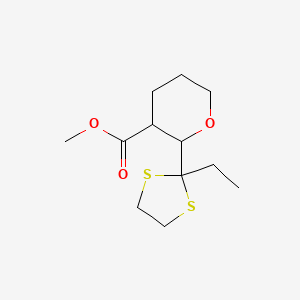
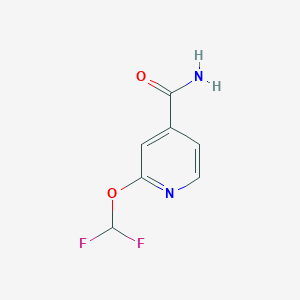
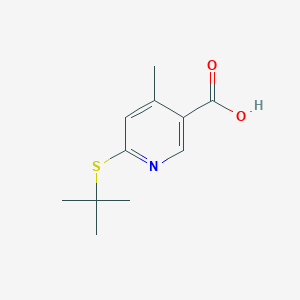
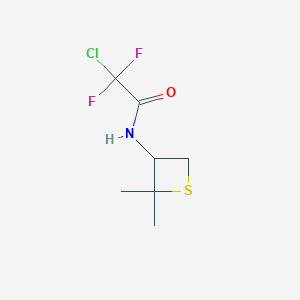

![4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)
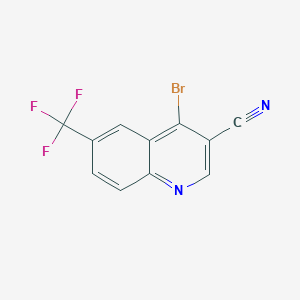
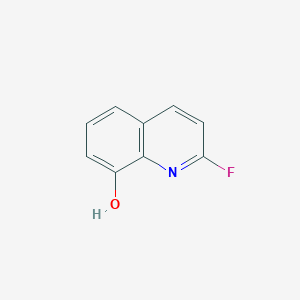
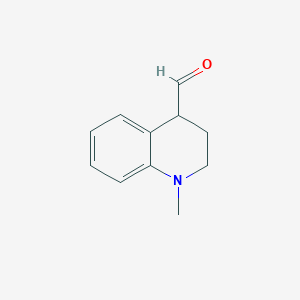
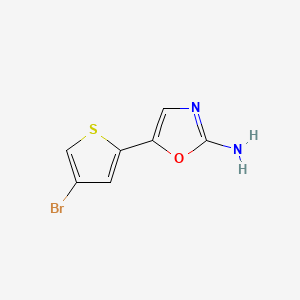
![2-Hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid](/img/structure/B13009053.png)
![Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B13009060.png)
